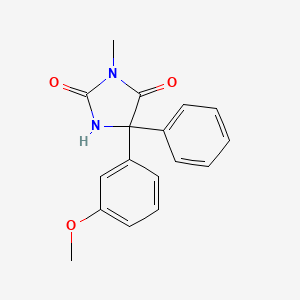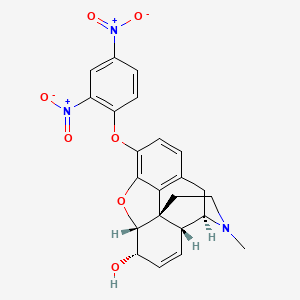
2,4-Dinitrophenylmorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenylmorphine is a semisynthetic opioid derived from morphine. It is characterized by the substitution of a hydroxyl group with a dinitro phenoxy group . This compound was first synthesized in Austria in 1931 as a narcotic analgesic with reduced potential to depress respiration compared to morphine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenylmorphine involves the reaction of morphine with 2,4-dinitrophenol. The reaction typically occurs under controlled conditions to ensure the proper substitution of the hydroxyl group with the dinitro phenoxy group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar protocols to those used in laboratory settings, with scaled-up reaction vessels and optimized conditions for higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrophenylmorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2,4-Dinitrophenylmorphine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its analgesic properties and potential as a respiratory stimulant.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
2,4-Dinitrophenylmorphine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to analgesic effects similar to those of morphine. Additionally, the dinitrophenol moiety acts as a metabolic and respiratory stimulant, enhancing cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Morphine: The parent compound, known for its potent analgesic effects.
Codeine: Another morphine derivative with milder analgesic properties.
2,4-Dinitrophenol: A metabolic stimulant used in various industrial applications.
Uniqueness: 2,4-Dinitrophenylmorphine is unique due to its dual action as an opioid analgesic and a metabolic stimulant. This combination of properties makes it distinct from other morphine derivatives and similar compounds .
Propriétés
Numéro CAS |
58534-70-6 |
|---|---|
Formule moléculaire |
C23H21N3O7 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-(2,4-dinitrophenoxy)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H21N3O7/c1-24-9-8-23-14-4-5-17(27)22(23)33-21-19(6-2-12(20(21)23)10-15(14)24)32-18-7-3-13(25(28)29)11-16(18)26(30)31/h2-7,11,14-15,17,22,27H,8-10H2,1H3/t14-,15+,17-,22-,23-/m0/s1 |
Clé InChI |
LRGWIFMZKBJNGI-KARMISDFSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])O[C@H]3[C@H](C=C4)O |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])OC3C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


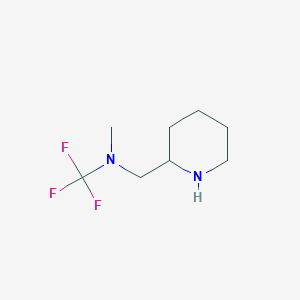
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
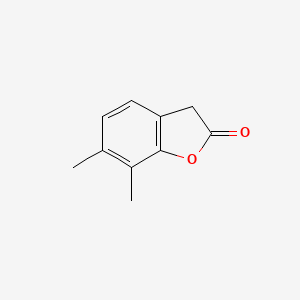
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

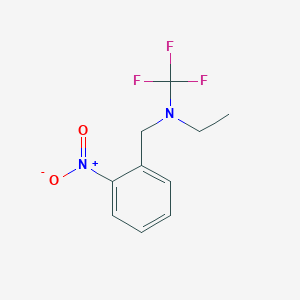
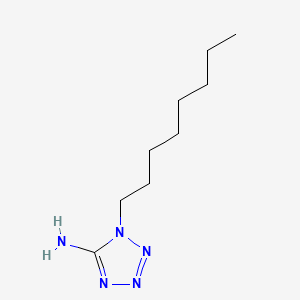
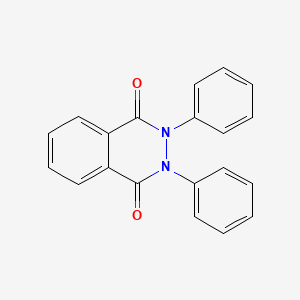
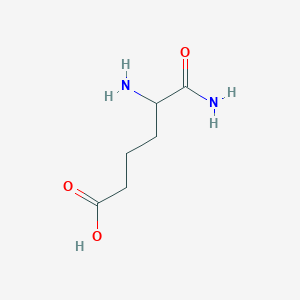
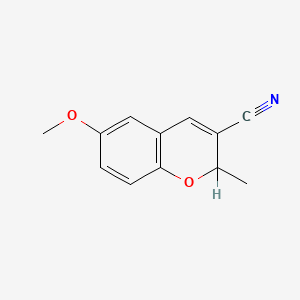

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
